REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH:3]=[CH2:4]>C1C=CC=CC=1>[CH:2]1[CH2:1][CH2:4][CH:3]=[CH:2][CH2:1][CH2:4][CH:3]=1.[CH:2]1[CH2:1][CH2:4][CH:3]=[CH:2][CH2:1][CH2:4][CH:3]=[CH:2][CH2:1][CH2:4][CH:3]=1
|
Name
|
(μ-PPh2)2 (PEt3)3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
20.65 g
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
|
Quantity
|
19.23 g
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
|
Quantity
|
29.67 g
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
were magnetically stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A predried six ounce aerosol compatibility bottle equipped with a magnetic stirring bar
|
Type
|
CUSTOM
|
Details
|
capped
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The bottle was heated in an oil bath as the contents
|
Type
|
TEMPERATURE
|
Details
|
The temperature was gradually increased
|
Type
|
CUSTOM
|
Details
|
to indicate that no significant reaction
|
Type
|
TEMPERATURE
|
Details
|
After heating for about 30 more minutes the temperature
|
Type
|
CUSTOM
|
Details
|
was about 118° C.
|
Type
|
WAIT
|
Details
|
After one hour at this temperature
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
CUSTOM
|
Details
|
to set at room temperature over the weekend
|
Type
|
ADDITION
|
Details
|
After about an hour at this temperature the pressure in the bottle had dropped from 110 psig to 20 psig
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
CUSTOM
|
Details
|
was then reheated to 120° C
|
Type
|
CUSTOM
|
Details
|
at 120° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then again cooled
|
Type
|
TEMPERATURE
|
Details
|
After heating this mixture for about two more hours at 120° C. the pressure
|
Type
|
ADDITION
|
Details
|
dropped to about 38 psig
|
Type
|
CUSTOM
|
Details
|
The reaction was then terminated although the solution
|
Type
|
CUSTOM
|
Details
|
to destroy the catalyst
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
The filtrate was distilled
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CCCC=CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.7 g |
Name
|
|
Type
|
product
|
Smiles
|
C1=CCCC=CCCC=CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH:3]=[CH2:4]>C1C=CC=CC=1>[CH:2]1[CH2:1][CH2:4][CH:3]=[CH:2][CH2:1][CH2:4][CH:3]=1.[CH:2]1[CH2:1][CH2:4][CH:3]=[CH:2][CH2:1][CH2:4][CH:3]=[CH:2][CH2:1][CH2:4][CH:3]=1
|
Name
|
(μ-PPh2)2 (PEt3)3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
20.65 g
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
|
Quantity
|
19.23 g
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
|
Quantity
|
29.67 g
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
were magnetically stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A predried six ounce aerosol compatibility bottle equipped with a magnetic stirring bar
|
Type
|
CUSTOM
|
Details
|
capped
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The bottle was heated in an oil bath as the contents
|
Type
|
TEMPERATURE
|
Details
|
The temperature was gradually increased
|
Type
|
CUSTOM
|
Details
|
to indicate that no significant reaction
|
Type
|
TEMPERATURE
|
Details
|
After heating for about 30 more minutes the temperature
|
Type
|
CUSTOM
|
Details
|
was about 118° C.
|
Type
|
WAIT
|
Details
|
After one hour at this temperature
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
CUSTOM
|
Details
|
to set at room temperature over the weekend
|
Type
|
ADDITION
|
Details
|
After about an hour at this temperature the pressure in the bottle had dropped from 110 psig to 20 psig
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
CUSTOM
|
Details
|
was then reheated to 120° C
|
Type
|
CUSTOM
|
Details
|
at 120° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then again cooled
|
Type
|
TEMPERATURE
|
Details
|
After heating this mixture for about two more hours at 120° C. the pressure
|
Type
|
ADDITION
|
Details
|
dropped to about 38 psig
|
Type
|
CUSTOM
|
Details
|
The reaction was then terminated although the solution
|
Type
|
CUSTOM
|
Details
|
to destroy the catalyst
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
The filtrate was distilled
|
Reaction Time |
1 h |
Name
|
1,5-cyclooctadiene
|
Type
|
product
|
Smiles
|
C1=CCCC=CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.7 g |
Name
|
1,5,9-cyclododecatriene
|
Type
|
product
|
Smiles
|
C1=CCCC=CCCC=CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH:3]=[CH2:4]>C1C=CC=CC=1>[CH:2]1[CH2:1][CH2:4][CH:3]=[CH:2][CH2:1][CH2:4][CH:3]=1.[CH:2]1[CH2:1][CH2:4][CH:3]=[CH:2][CH2:1][CH2:4][CH:3]=[CH:2][CH2:1][CH2:4][CH:3]=1
|
Name
|
(μ-PPh2)2 (PEt3)3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
20.65 g
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
|
Quantity
|
19.23 g
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
|
Quantity
|
29.67 g
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
were magnetically stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A predried six ounce aerosol compatibility bottle equipped with a magnetic stirring bar
|
Type
|
CUSTOM
|
Details
|
capped
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The bottle was heated in an oil bath as the contents
|
Type
|
TEMPERATURE
|
Details
|
The temperature was gradually increased
|
Type
|
CUSTOM
|
Details
|
to indicate that no significant reaction
|
Type
|
TEMPERATURE
|
Details
|
After heating for about 30 more minutes the temperature
|
Type
|
CUSTOM
|
Details
|
was about 118° C.
|
Type
|
WAIT
|
Details
|
After one hour at this temperature
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
CUSTOM
|
Details
|
to set at room temperature over the weekend
|
Type
|
ADDITION
|
Details
|
After about an hour at this temperature the pressure in the bottle had dropped from 110 psig to 20 psig
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
CUSTOM
|
Details
|
was then reheated to 120° C
|
Type
|
CUSTOM
|
Details
|
at 120° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then again cooled
|
Type
|
TEMPERATURE
|
Details
|
After heating this mixture for about two more hours at 120° C. the pressure
|
Type
|
ADDITION
|
Details
|
dropped to about 38 psig
|
Type
|
CUSTOM
|
Details
|
The reaction was then terminated although the solution
|
Type
|
CUSTOM
|
Details
|
to destroy the catalyst
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
The filtrate was distilled
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CCCC=CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.7 g |
Name
|
|
Type
|
product
|
Smiles
|
C1=CCCC=CCCC=CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH:3]=[CH2:4]>C1C=CC=CC=1>[CH:2]1[CH2:1][CH2:4][CH:3]=[CH:2][CH2:1][CH2:4][CH:3]=1.[CH:2]1[CH2:1][CH2:4][CH:3]=[CH:2][CH2:1][CH2:4][CH:3]=[CH:2][CH2:1][CH2:4][CH:3]=1
|
Name
|
(μ-PPh2)2 (PEt3)3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
20.65 g
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
|
Quantity
|
19.23 g
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
|
Quantity
|
29.67 g
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
were magnetically stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A predried six ounce aerosol compatibility bottle equipped with a magnetic stirring bar
|
Type
|
CUSTOM
|
Details
|
capped
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The bottle was heated in an oil bath as the contents
|
Type
|
TEMPERATURE
|
Details
|
The temperature was gradually increased
|
Type
|
CUSTOM
|
Details
|
to indicate that no significant reaction
|
Type
|
TEMPERATURE
|
Details
|
After heating for about 30 more minutes the temperature
|
Type
|
CUSTOM
|
Details
|
was about 118° C.
|
Type
|
WAIT
|
Details
|
After one hour at this temperature
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
CUSTOM
|
Details
|
to set at room temperature over the weekend
|
Type
|
ADDITION
|
Details
|
After about an hour at this temperature the pressure in the bottle had dropped from 110 psig to 20 psig
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
CUSTOM
|
Details
|
was then reheated to 120° C
|
Type
|
CUSTOM
|
Details
|
at 120° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then again cooled
|
Type
|
TEMPERATURE
|
Details
|
After heating this mixture for about two more hours at 120° C. the pressure
|
Type
|
ADDITION
|
Details
|
dropped to about 38 psig
|
Type
|
CUSTOM
|
Details
|
The reaction was then terminated although the solution
|
Type
|
CUSTOM
|
Details
|
to destroy the catalyst
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
The filtrate was distilled
|
Reaction Time |
1 h |
Name
|
1,5-cyclooctadiene
|
Type
|
product
|
Smiles
|
C1=CCCC=CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.7 g |
Name
|
1,5,9-cyclododecatriene
|
Type
|
product
|
Smiles
|
C1=CCCC=CCCC=CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH:3]=[CH2:4]>C1C=CC=CC=1>[CH:2]1[CH2:1][CH2:4][CH:3]=[CH:2][CH2:1][CH2:4][CH:3]=1.[CH:2]1[CH2:1][CH2:4][CH:3]=[CH:2][CH2:1][CH2:4][CH:3]=[CH:2][CH2:1][CH2:4][CH:3]=1
|
Name
|
(μ-PPh2)2 (PEt3)3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
20.65 g
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
|
Quantity
|
19.23 g
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
|
Quantity
|
29.67 g
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
were magnetically stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A predried six ounce aerosol compatibility bottle equipped with a magnetic stirring bar
|
Type
|
CUSTOM
|
Details
|
capped
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The bottle was heated in an oil bath as the contents
|
Type
|
TEMPERATURE
|
Details
|
The temperature was gradually increased
|
Type
|
CUSTOM
|
Details
|
to indicate that no significant reaction
|
Type
|
TEMPERATURE
|
Details
|
After heating for about 30 more minutes the temperature
|
Type
|
CUSTOM
|
Details
|
was about 118° C.
|
Type
|
WAIT
|
Details
|
After one hour at this temperature
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
CUSTOM
|
Details
|
to set at room temperature over the weekend
|
Type
|
ADDITION
|
Details
|
After about an hour at this temperature the pressure in the bottle had dropped from 110 psig to 20 psig
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
CUSTOM
|
Details
|
was then reheated to 120° C
|
Type
|
CUSTOM
|
Details
|
at 120° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then again cooled
|
Type
|
TEMPERATURE
|
Details
|
After heating this mixture for about two more hours at 120° C. the pressure
|
Type
|
ADDITION
|
Details
|
dropped to about 38 psig
|
Type
|
CUSTOM
|
Details
|
The reaction was then terminated although the solution
|
Type
|
CUSTOM
|
Details
|
to destroy the catalyst
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
The filtrate was distilled
|
Reaction Time |
1 h |
Name
|
1,5-cyclooctadiene
|
Type
|
product
|
Smiles
|
C1=CCCC=CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.7 g |
Name
|
1,5,9-cyclododecatriene
|
Type
|
product
|
Smiles
|
C1=CCCC=CCCC=CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |